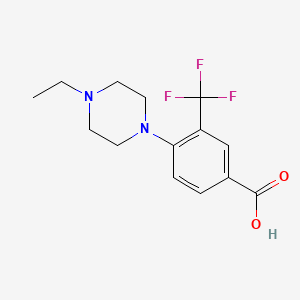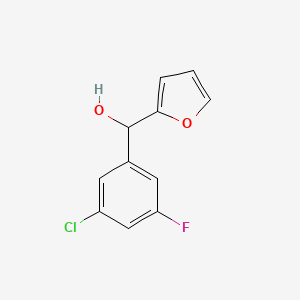
3-Fluoro-5-isobutoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-isobutoxybenzoic acid is an organic compound characterized by the presence of a fluorine atom and an isobutoxy group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5-isobutoxybenzoic acid typically involves the introduction of the fluorine atom and the isobutoxy group onto the benzoic acid ring. One common method is through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to a suitable precursor, followed by the alkylation of the hydroxyl group to form the isobutoxy derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions: 3-Fluoro-5-isobutoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
3-Fluoro-5-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-fluoro-5-isobutoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The fluorine atom can enhance the compound’s binding affinity and stability, while the isobutoxy group can influence its solubility and membrane permeability.
類似化合物との比較
3-Fluorobenzoic Acid: Lacks the isobutoxy group, making it less hydrophobic.
5-Isobutoxybenzoic Acid: Lacks the fluorine atom, affecting its reactivity and binding properties.
3-Chloro-5-isobutoxybenzoic Acid: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness: 3-Fluoro-5-isobutoxybenzoic acid is unique due to the combination of the fluorine atom and the isobutoxy group, which imparts distinct chemical and physical properties. This combination can enhance its reactivity, stability, and potential biological activity compared to similar compounds.
特性
IUPAC Name |
3-fluoro-5-(2-methylpropoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKCZPSWSRIZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B7978550.png)
![1-([1,1'-Biphenyl]-4-yl)-2,2-difluoroethanone](/img/structure/B7978574.png)


![2-[2-(4-Chloro-3-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7978592.png)







